molecular formula C22H17FN4O5S2 B2951093 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 868678-70-0

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2951093
CAS No.: 868678-70-0
M. Wt: 500.52
InChI Key: YWXQPKHKQATSSF-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative featuring a 4-fluorobenzyloxy group at position 1, a ketone at position 2, and a carboxamide moiety linked to a phenyl ring substituted with a thiazol-2-yl sulfamoyl group. The 1,2-dihydropyridine core is a known scaffold in medicinal chemistry, often associated with calcium channel modulation, though its exact mechanism here remains unexplored in the provided evidence .

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O5S2/c23-16-5-3-15(4-6-16)14-32-27-12-1-2-19(21(27)29)20(28)25-17-7-9-18(10-8-17)34(30,31)26-22-24-11-13-33-22/h1-13H,14H2,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXQPKHKQATSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing available data from diverse sources.

Structural Characteristics

The compound features several notable structural elements:

  • Dihydropyridine Core : Known for its role in calcium channel blocking and antioxidant properties.
  • 4-Fluorobenzyl Group : Suggests potential interactions with biological targets.
  • Thiazole Moiety : Often associated with antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
This compoundDihydropyridine core with fluorobenzyl and thiazolePotential neuroprotective and anticancer effects
1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenylpyridine-3-carboxamideDihydropyridine core with fluorobenzylCholinesterase inhibition
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-pyridinamineThiazole and phenyl groupsAnticancer activity
4-(trifluoromethyl)phenyl derivativesVariations in phenyl substitutionVarious enzyme inhibition

The mechanism of action for this compound appears to involve:

  • Calcium Channel Blockade : Similar dihydropyridines are known to block L-type Ca2+^{2+} channels, which could be relevant in treating cardiovascular diseases.
  • Antioxidant Properties : Dihydropyridines have been shown to exhibit antioxidant effects that may protect against oxidative stress-related diseases.
  • Inhibition of Enzymes : The presence of the thiazole group suggests potential inhibition of specific enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this structure:

  • Anticancer Activity : A study demonstrated that similar dihydropyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound could be effective in oncology treatments .
  • Neuroprotective Effects : Compounds structurally related to this one have shown promise in neurodegenerative disease models, indicating potential applications in treating conditions like Alzheimer's disease .
  • Enzyme Inhibition Studies : Research indicated that certain analogs of this compound acted as potent inhibitors of kinases involved in cancer cell proliferation, highlighting its potential as a dual-action therapeutic agent .

Comparison with Similar Compounds

Research Findings and Limitations

No direct pharmacological data for the target compound are available in the evidence. However, inferences can be drawn:

  • Thiazole Sulfamoyl Groups: Compounds with similar sulfamoyl substituents (e.g., acetazolamide) are known carbonic anhydrase inhibitors, suggesting a possible mechanism .
  • Fluorobenzyl Moieties : Fluorination typically improves blood-brain barrier penetration, but this remains speculative without empirical data.

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